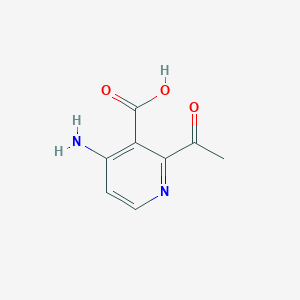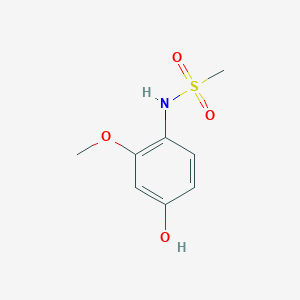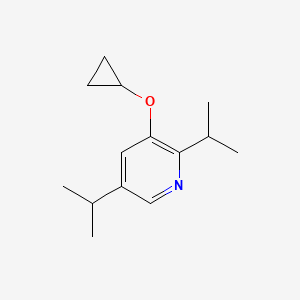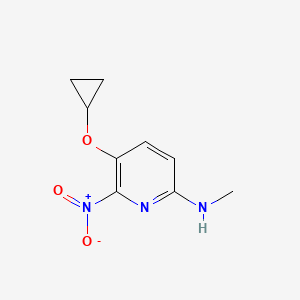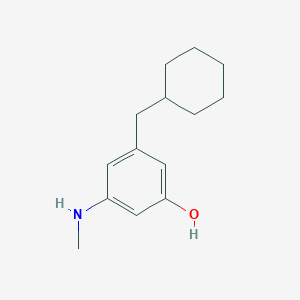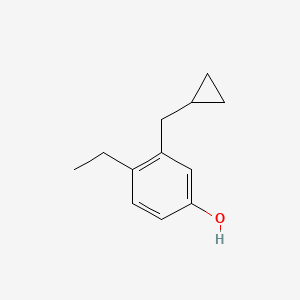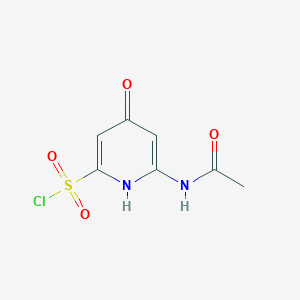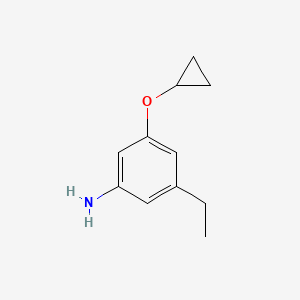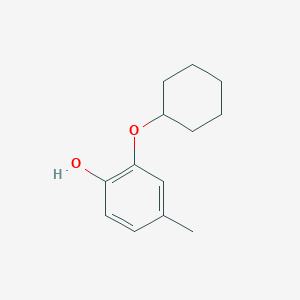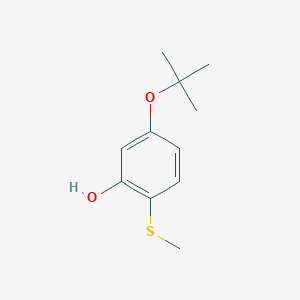
5-(Tert-butoxy)-2-(methylsulfanyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Tert-butoxy)-2-(methylsulfanyl)phenol is an organic compound characterized by the presence of a tert-butoxy group, a methylsulfanyl group, and a phenol moiety. The tert-butoxy group is known for its steric bulk, which can influence the reactivity and stability of the compound. The methylsulfanyl group introduces sulfur into the molecule, which can participate in various chemical reactions. The phenol group is a hydroxyl group attached to an aromatic ring, known for its acidic properties and ability to form hydrogen bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butoxy)-2-(methylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the introduction of the tert-butoxy group into a phenol derivative. This can be done using tert-butyl alcohol and an acid catalyst. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable methylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to batch methods .
化学反応の分析
Types of Reactions
5-(Tert-butoxy)-2-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
5-(Tert-butoxy)-2-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities due to the presence of the phenol and methylsulfanyl groups.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 5-(tert-butoxy)-2-(methylsulfanyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group can participate in redox reactions, affecting cellular processes. The tert-butoxy group can provide steric hindrance, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
- 4-(Tert-butoxy)-2-(methylsulfanyl)phenol
- 3-(Tert-butoxy)-2-(methylsulfanyl)phenol
- 2-(Tert-butoxy)-4-(methylsulfanyl)phenol
Uniqueness
5-(Tert-butoxy)-2-(methylsulfanyl)phenol is unique due to the specific positioning of the tert-butoxy and methylsulfanyl groups on the phenol ring.
特性
分子式 |
C11H16O2S |
|---|---|
分子量 |
212.31 g/mol |
IUPAC名 |
5-[(2-methylpropan-2-yl)oxy]-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-8-5-6-10(14-4)9(12)7-8/h5-7,12H,1-4H3 |
InChIキー |
PJFSWHBEQMSTCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=C(C=C1)SC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


